molecular formula C14H11ClO B3037946 1-(2'-Chloro-biphenyl-3-yl)-ethanone CAS No. 675596-35-7

1-(2'-Chloro-biphenyl-3-yl)-ethanone

Cat. No.: B3037946
CAS No.: 675596-35-7
M. Wt: 230.69 g/mol
InChI Key: JYSZNJUGIIBJCB-UHFFFAOYSA-N
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Description

1-(2’-Chloro-biphenyl-3-yl)-ethanone is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chloro substituent on the biphenyl ring and an ethanone group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’-Chloro-biphenyl-3-yl)-ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2’-chloro-biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or carbon disulfide

    Temperature: 0°C to room temperature

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of 1-(2’-Chloro-biphenyl-3-yl)-ethanone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2’-Chloro-biphenyl-3-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ethanone group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: 2’-Chloro-biphenyl-3-carboxylic acid

    Reduction: 1-(2’-Chloro-biphenyl-3-yl)-ethanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2’-Chloro-biphenyl-3-yl)-ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2’-Chloro-biphenyl-3-yl)-ethanone involves its interaction with specific molecular targets and pathways. The chloro substituent and ethanone group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modifying Cellular Processes: Influencing cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

1-(2’-Chloro-biphenyl-3-yl)-ethanone can be compared with other biphenyl derivatives, such as:

    2’-Chloro-biphenyl-4-yl-ethanone: Similar structure but different position of the chloro substituent.

    4’-Chloro-biphenyl-4-yl-ethanone: Both chloro and ethanone groups are on the same ring.

    2’-Bromo-biphenyl-3-yl-ethanone: Bromine substituent instead of chlorine.

Properties

IUPAC Name

1-[3-(2-chlorophenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSZNJUGIIBJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272670
Record name 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675596-35-7
Record name 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675596-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of iodochlorobenzene (8.64 g, 55 mmol) in n-propanol (85.8 mL), 3-acetylphenylboronic acid (10.0 g, 50 mmol) was added and the solution was stirred for 2 min. Then triphenylphosphine (118 mg, 0.45 mmol), palladium acetate (33 mg, 0.15 mmol), 2M sodium carbonate (30 mL, 60 mmol) and water (17.68 mL) were added and the reaction mixture was refluxed for 16 h. It was quenched with water and partitioned between ethyl acetate and water, washed with saturated sodium bicarbonate, brine and dried over sodium sulfate. Finally it was filtered, concentrated and purified by chromatography (hexane:ethyl acetate; 4:1) to yield the product.
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
85.8 mL
Type
solvent
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
33 mg
Type
catalyst
Reaction Step Two
Name
Quantity
17.68 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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